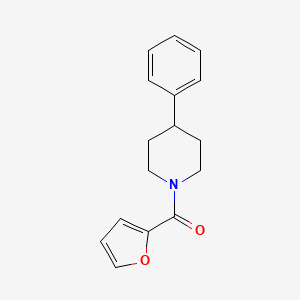
Furan-2-yl-(4-phenylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furan-2-yl-(4-phenylpiperidin-1-yl)methanone, also known as FP-methanone, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound belongs to the class of piperidine derivatives, which are widely studied for their diverse biological activities.
Wirkmechanismus
The mechanism of action of Furan-2-yl-(4-phenylpiperidin-1-yl)methanone is not fully understood, but it is believed to act on various molecular targets in the body. In neuroscience, this compound has been shown to modulate the release of neurotransmitters such as dopamine and glutamate, which are involved in various neurological disorders. In cancer research, this compound has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation. In cancer research, this compound has been shown to inhibit cancer cell growth and induce apoptosis. In drug discovery, this compound has been shown to have potential as a lead compound in the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
Furan-2-yl-(4-phenylpiperidin-1-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and obtain in high purity. Another advantage is that it has shown potential in various scientific research areas. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that it may have potential side effects that need to be further studied.
Zukünftige Richtungen
There are several future directions for the study of Furan-2-yl-(4-phenylpiperidin-1-yl)methanone. One direction is to further study its mechanism of action in order to design more targeted experiments to study its effects. Another direction is to study its potential as a lead compound in the development of new drugs. Additionally, further studies are needed to determine its potential side effects and toxicity. Finally, more research is needed to determine its potential applications in other scientific research areas.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It has shown potential in various scientific research areas, including neuroscience, cancer research, and drug discovery. While there are advantages and limitations to its use in lab experiments, there are several future directions for its study that could lead to important scientific discoveries.
Synthesemethoden
Furan-2-yl-(4-phenylpiperidin-1-yl)methanone can be synthesized through several methods, including the reaction of 4-phenylpiperidine with furan-2-carboxylic acid followed by reduction, or the reaction of furan-2-carboxylic acid with 4-phenylpiperidine followed by acylation. These methods have been reported in various scientific journals and have been optimized to obtain high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
Furan-2-yl-(4-phenylpiperidin-1-yl)methanone has shown potential in various scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter release. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, this compound has been studied for its potential as a lead compound in the development of new drugs.
Eigenschaften
IUPAC Name |
furan-2-yl-(4-phenylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(15-7-4-12-19-15)17-10-8-14(9-11-17)13-5-2-1-3-6-13/h1-7,12,14H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCXYCJOSRNPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)


![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)
![2-chloro-N-[2,2-dichloro-1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B7558196.png)

![3,21-Bis(trichloromethyl)-2,6,9,12,15,18,22-heptaoxa-4,20-diazabicyclo[21.4.0]heptacosa-1(27),23,25-triene-5,19-dione](/img/structure/B7558207.png)
![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)
![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)
